molecular formula C2H8ClN3S B2810992 Methylaminothiourea;hydrochloride CAS No. 2413898-79-8

Methylaminothiourea;hydrochloride

Cat. No.: B2810992
CAS No.: 2413898-79-8
M. Wt: 141.62
InChI Key: JQPZTRBYIRCNAP-UHFFFAOYSA-N
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Description

Methylaminothiourea hydrochloride is a thiourea derivative with a methylamine group, commonly utilized in pharmaceutical and chemical synthesis. Thiourea derivatives are known for roles in drug development, including enzyme inhibition and antimicrobial activity.

Properties

IUPAC Name

methylaminothiourea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N3S.ClH/c1-4-5-2(3)6;/h4H,1H3,(H3,3,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSDWXRTQSJHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNNC(=S)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylaminothiourea;hydrochloride can be synthesized through several methods. One common method involves the reaction of hydrazine hydrate or hydrazine sulfate with methyl hydrazine sulfate and alkali-metal salt thiocyanate or ammonium thiocyanate. This reaction can be carried out using either a solvent method or a solid-phase method. The hydrazine thiocyanate or methylhydrazine thiocyanate formed in the reaction is then heated to produce methylaminothiourea .

Chemical Reactions Analysis

Methylaminothiourea;hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to form amines or other reduced sulfur compounds.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. .

Scientific Research Applications

Methylaminothiourea;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: It has been studied for its antibacterial, antioxidant, and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and antimalarial activities.

    Industry: It is used in the production of dyes, elastomers, and photographic films

Mechanism of Action

The mechanism of action of methylaminothiourea;hydrochloride involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in substitution reactions. In biological systems, it may inhibit specific enzymes or interact with cellular components, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Similar Hydrochlorides

Key structural features of hydrochlorides influence solubility, stability, and biological activity. Below is a comparison with analogs from the evidence:

Compound Molecular Formula Key Functional Groups Structural Features Reference
Methylaminothiourea HCl C₂H₇N₃S·HCl (inferred) Thiourea, methylamine, hydrochloride Thiourea backbone with methylamine substitution -
Metoclopramide HCl C₁₄H₂₂ClN₃O₂·HCl·H₂O Benzamide, diethylaminoethyl, methoxy Gastroprokinetic agent with substituted benzamide
Methylaminoacetonitrile HCl C₃H₇N₂·HCl Nitrile, methylamine Nitrile group linked to methylamine
Methylethylamine HCl C₃H₁₀N·HCl Aliphatic amine Simple alkylamine hydrochloride
Carbendazim HCl dihydrate C₉H₉N₃O₂·HCl·2H₂O Benzimidazole, carbamate Antifungal agent with carbamate moiety

Key Insight: Methylaminothiourea HCl’s thiourea group distinguishes it from aliphatic amines (e.g., Methylethylamine HCl) and benzamide derivatives (e.g., Metoclopramide HCl).

Analytical Methodologies

Analytical parameters for hydrochlorides vary based on structural complexity:

Compound Method Linearity Range LOD/LOQ Recovery (%) Reference
Pararosaniline HCl UV-Vis 0.1–10 µg/mL LOD: 0.03 µg/mL 98.5–101.2
Bamifylline HCl RP-HPLC 5–50 µg/mL LOQ: 1.5 µg/mL 99.8–100.3
Hydroxyzine HCl Spectrophotometry 2–40 µg/mL LOD: 0.6 µg/mL 98.7–101.5
OBT HCl Fluorimetry 0.5–10 µg/mL LOQ: 0.2 µg/mL 99.1–100.9

For Methylaminothiourea HCl, RP-HPLC or spectrophotometry (as in ) may be suitable, but method validation would require optimization due to its thiourea moiety’s UV absorption characteristics.

Pharmacokinetic Properties

Dissolution and stability data from analogs provide indirect insights:

  • Hydroxyzine HCl (): Rapid absorption in formulations, with tₘₐₓ = 2–3 hours. Thiourea derivatives may exhibit slower absorption due to higher polarity.

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